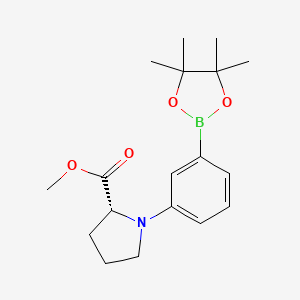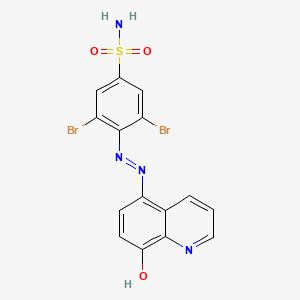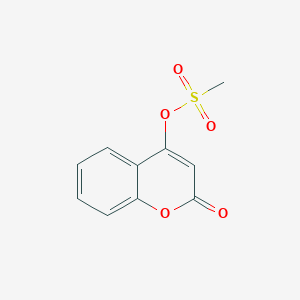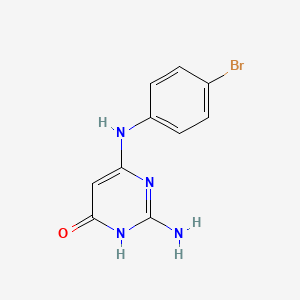
2-Amino-6-(4-bromoanilino)pyrimidin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Pyrimidinol,2-amino-6-(p-bromoanilino)-(7ci) is a synthetic organic compound that belongs to the class of pyrimidinols Pyrimidinols are known for their diverse biological activities and are often used in medicinal chemistry for drug development
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinol,2-amino-6-(p-bromoanilino)-(7ci) typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors such as β-diketones with urea or thiourea under acidic or basic conditions.
Introduction of the Amino Group: Amination reactions can be used to introduce the amino group at the 2-position of the pyrimidine ring.
Bromoanilino Substitution: The bromoanilino group can be introduced through nucleophilic aromatic substitution reactions, where a brominated aniline derivative reacts with the pyrimidine intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or hydroxyl groups, leading to the formation of corresponding oxides or quinones.
Reduction: Reduction reactions could target the bromoanilino group, potentially converting it to an aniline derivative.
Substitution: The bromoanilino group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could result in various substituted pyrimidinols.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-Pyrimidinol,2-amino-6-(p-bromoanilino)-(7ci) would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The presence of the bromoanilino group might enhance binding affinity to certain molecular targets, influencing pathways involved in cell signaling, metabolism, or gene expression.
相似化合物的比较
Similar Compounds
4-Pyrimidinol,2-amino-6-(p-chloroanilino): Similar structure but with a chlorine atom instead of bromine.
4-Pyrimidinol,2-amino-6-(p-fluoroanilino): Similar structure but with a fluorine atom instead of bromine.
4-Pyrimidinol,2-amino-6-(p-iodoanilino): Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of 4-Pyrimidinol,2-amino-6-(p-bromoanilino)-(7ci) lies in the presence of the bromoanilino group, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine, potentially leading to different interactions with biological targets and reagents.
属性
CAS 编号 |
90772-37-5 |
|---|---|
分子式 |
C10H9BrN4O |
分子量 |
281.11 g/mol |
IUPAC 名称 |
2-amino-4-(4-bromoanilino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H9BrN4O/c11-6-1-3-7(4-2-6)13-8-5-9(16)15-10(12)14-8/h1-5H,(H4,12,13,14,15,16) |
InChI 键 |
RZDQFGIFYOVCNO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NC2=CC(=O)NC(=N2)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



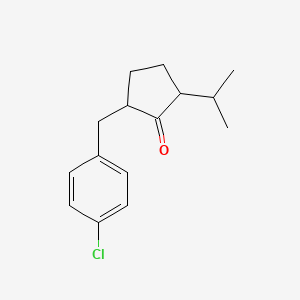
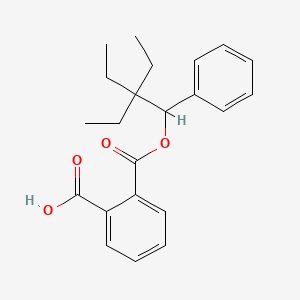
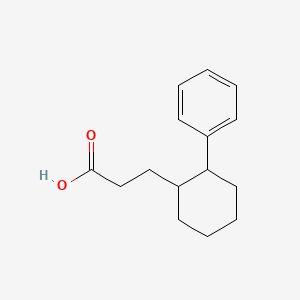
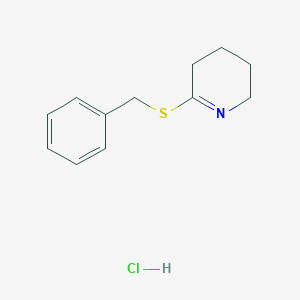
![Tetrakis[(2-chloroethyl)sulfanyl]ethene](/img/structure/B14000610.png)
![4-[2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-1-methylpiperidin-4-ol](/img/structure/B14000614.png)
